molecular formula C6H13NS B1288621 2-(Pyrrolidin-1-yl)ethane-1-thiol CAS No. 42302-16-9

2-(Pyrrolidin-1-yl)ethane-1-thiol

Cat. No.: B1288621
CAS No.: 42302-16-9
M. Wt: 131.24 g/mol
InChI Key: FJOXVWJOCNVDDI-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)ethane-1-thiol is a chemical compound with the molecular formula C6H13NS and a molecular weight of 131.24 g/mol . It is a colorless, oily, and viscous liquid classified as a thiol. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-thiol can be approached through different methods. One common method involves the construction of the pyrrolidine ring from cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific reaction conditions and reagents used in these synthetic routes can vary, but they typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-yl)ethane-1-thiol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the thiol group and the pyrrolidine ring, which can participate in different chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The specific conditions for these reactions can vary, but they often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired transformations.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids or sulfoxides, while substitution reactions can lead to the formation of various substituted pyrrolidine derivatives .

Biological Activity

2-(Pyrrolidin-1-yl)ethane-1-thiol, also known as pyrrolidinylethylthiol (PET), is an organic compound characterized by a thiol group (-SH) attached to an ethane backbone, with a pyrrolidine ring. Its molecular formula is C₆H₁₃NS, and it has a molecular weight of 131.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its unique structural properties that facilitate interactions with biological systems.

The presence of the thiol group allows PET to engage in various chemical reactions, particularly bioconjugation processes where it can react with maleimide groups on biomolecules, forming stable thioether bonds. This reactivity positions PET as a valuable tool in modifying proteins and peptides for research and therapeutic applications.

Interaction with Biomolecules

Studies have indicated that PET can bind with various biomolecules, which is crucial for understanding its therapeutic potential. Interaction studies often focus on its capacity to form adducts with proteins and other macromolecules, which may alter their function or stability .

Synthesis and Evaluation

Research has demonstrated various synthetic routes for producing this compound, highlighting its versatility for laboratory applications. For instance, the compound can be synthesized from pyrrolidine and appropriate thiol precursors using standard organic synthesis techniques .

Case Studies

While specific case studies directly involving PET are scarce, related research on similar compounds indicates potential biological activities:

  • Antiproliferative Activity : In studies evaluating derivatives of thiol compounds, some showed significant antiproliferative effects against cancer cell lines. Although PET itself has not been directly tested for this activity, its structural analogs have exhibited promising results .
  • Enzyme Interactions : Thiol compounds often interact with enzymes through nucleophilic attack on electrophilic centers. This interaction can modulate enzyme activity, suggesting that PET may influence metabolic pathways by acting on specific enzymes.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeNotable Features
1-(Pyrrolidin-1-yl)propan-2-thiolPropanthiol derivativeLonger carbon chain; potential for increased lipophilicity
2-(Aminomethyl)pyrrolidineAmino derivativeContains an amino group; may exhibit different biological activities
3-Mercapto-N-methylpyrrolidineMercapto derivativeSimilar thiol functionality; different nitrogen substitution
2-(Thiazol-4-yl)ethanamineThiazole derivativeDifferent heterocyclic structure; varied reactivity

This comparison highlights the unique combination of a pyrrolidine ring and a terminal thiol group in PET, enhancing its reactivity and potential interactions compared to similar compounds.

Applications

The unique properties of this compound make it a candidate for various applications:

  • Bioconjugation : Used in modifying biomolecules for drug delivery systems.
  • Medicinal Chemistry : Potential role in developing new therapeutic agents by modifying existing drugs to enhance efficacy or reduce side effects.

Properties

IUPAC Name

2-pyrrolidin-1-ylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c8-6-5-7-3-1-2-4-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOXVWJOCNVDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611153
Record name 2-(Pyrrolidin-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42302-16-9
Record name 2-(Pyrrolidin-1-yl)ethane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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